1-Allyl-3-(pyridin-4-yl)thiourea
Overview
Description
1-Allyl-3-(pyridin-4-yl)thiourea is an organosulfur compound with the molecular formula C₉H₁₁N₃S It is a derivative of thiourea, where the hydrogen atoms are substituted by an allyl group and a pyridin-4-yl group
Mechanism of Action
Target of Action
Thiourea derivatives, in general, have been known to exhibit a broad spectrum of biological activities .
Mode of Action
It is known that thiourea derivatives can interact with various biological targets due to the presence of both soft (sulfur) and hard (nitrogen) donor atoms . This allows them to form complexes with various biological targets, potentially leading to a variety of biological effects.
Biochemical Pathways
Thiourea derivatives have been reported to exhibit antitumor, antiviral, antimicrobial, and antiparasitic activities, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (19327 g/mol) and solid physical form suggest that it may have reasonable bioavailability .
Result of Action
A related compound, 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea, has been shown to have significant antiproliferative effects on various cancer cell lines, suggesting that 1-allyl-3-(pyridin-4-yl)thiourea may have similar effects .
Action Environment
The compound is known to be stable at room temperature and is typically stored in a refrigerator , suggesting that it may be sensitive to heat.
Biochemical Analysis
Biochemical Properties
1-Allyl-3-(pyridin-4-yl)thiourea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, this compound can interact with proteases, leading to the inhibition of protein degradation processes. Additionally, it may form complexes with metal ions, which can further influence its biochemical interactions and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways. It can also modulate gene expression by influencing transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to enzyme active sites, resulting in competitive inhibition. This binding can disrupt the normal function of the enzyme, leading to altered biochemical pathways. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. The compound’s ability to chelate metal ions also plays a role in its molecular interactions and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard storage conditions but may degrade when exposed to light or extreme temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and therapeutic benefits, such as anti-inflammatory or anticancer effects. At higher doses, this compound can cause adverse effects, including toxicity to vital organs and disruption of normal physiological processes. It is essential to determine the optimal dosage range to maximize therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites may retain some biological activity or be further processed for excretion. The interaction of this compound with metabolic enzymes can also influence metabolic flux and the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound may bind to proteins or other biomolecules, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The presence of targeting signals or post-translational modifications may direct this compound to specific organelles, where it can exert its effects. For example, in the nucleus, the compound may interact with DNA and transcription factors, influencing gene expression. In the mitochondria, it may affect energy production and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-3-(pyridin-4-yl)thiourea can be synthesized through the reaction of allyl isothiocyanate with 4-aminopyridine. The reaction typically occurs in an organic solvent such as acetone, under reflux conditions for several hours. The general reaction scheme is as follows:
Allyl isothiocyanate+4-aminopyridine→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors may also enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-(pyridin-4-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The allyl and pyridin-4-yl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds or alkylating agents are used for substitution reactions.
Major Products:
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Allyl-3-(pyridin-4-yl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
- 1-Allyl-3-(pyridin-2-yl)thiourea
- 1-Allyl-3-(pyridin-3-yl)thiourea
- 1-Allyl-3-(pyridin-4-yl)urea
Comparison: 1-Allyl-3-(pyridin-4-yl)thiourea is unique due to the specific positioning of the pyridin-4-yl group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-prop-2-enyl-3-pyridin-4-ylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-2-5-11-9(13)12-8-3-6-10-7-4-8/h2-4,6-7H,1,5H2,(H2,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYGOTJXHYURJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=NC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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